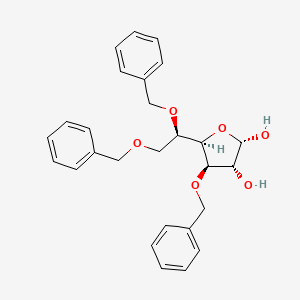

3,5,6-Tri-O-benzyl-D-glucofuranose

説明

3,5,6-Tri-O-benzyl-D-glucofuranose is an invaluable compound extensively employed in the biomedical sector. This compound assumes a pivotal function in the synthesis of glycosides and glycoconjugates, thus facilitating drug development and disease management .

Synthesis Analysis

The synthesis of 3,5,6-Tri-O-benzyl-D-glucofuranose involves the transformation of 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose into 2,4,6-tri-O-benzoyl-3-O-benzyl glucopyranosyl imidate. This process proceeds efficiently via crystalline benzyl and per-benzoylated derivatives .

Molecular Structure Analysis

The molecular formula of 3,5,6-Tri-O-benzyl-D-glucofuranose is C27H30O6. It has an average mass of 450.523 Da and a monoisotopic mass of 450.204254 Da .

Chemical Reactions Analysis

The chemical reactions involving 3,5,6-Tri-O-benzyl-D-glucofuranose are primarily related to its role in the synthesis of glycosides and glycoconjugates. For instance, it is used in the transformation of 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose into 2,4,6-tri-O-benzoyl-3-O-benzyl glucopyranosyl imidate .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5,6-Tri-O-benzyl-D-glucofuranose include a density of 1.3±0.1 g/cm3, a boiling point of 610.9±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C. It also has an enthalpy of vaporization of 95.4±3.0 kJ/mol and a flash point of 323.3±31.5 °C .

科学的研究の応用

Synthesis of Biodegradable Polymers

3,5,6-Tri-O-benzyl-D-glucofuranose is utilized as a reagent in the synthesis of polyhydroxybutyrate (PHB) polymers . These polymers are notable for being biodegradable and can serve as thermoplastic polyesters, offering an eco-friendly alternative to traditional plastics .

Drug Development and Disease Management

This compound plays a crucial role in the synthesis of glycosides and glycoconjugates , which are essential in drug development. By facilitating the creation of these compounds, it aids in advancing treatments and managing various diseases .

Oligosaccharide Synthesis

It serves as an important building block for both solid- and solution-phase synthesis of oligosaccharides. Oligosaccharides have numerous applications, including as prebiotics and in drug molecules .

Chemical Properties and Solubility

The compound is a crystalline, white or off-white powder that is soluble in water and toluene but insoluble in chlorinated solvents. This solubility profile is significant for its use in various chemical reactions and processes .

作用機序

Target of Action

It is known that this compound plays a pivotal role in the synthesis of glycosides and glycoconjugates , which are involved in various biological processes, including cell-cell interaction, immune response, and pathogen recognition.

Mode of Action

Given its role in the synthesis of glycosides and glycoconjugates , it can be inferred that it may interact with its targets by facilitating the formation of these compounds, thereby influencing their biological functions.

Biochemical Pathways

The biochemical pathways affected by 3,5,6-Tri-O-benzyl-D-glucofuranose are likely related to the synthesis and function of glycosides and glycoconjugates . These compounds are involved in a wide range of biological processes, including cell-cell interaction, immune response, and pathogen recognition. Therefore, the compound’s action could potentially influence these processes.

Result of Action

Given its role in the synthesis of glycosides and glycoconjugates , it can be inferred that its action could potentially influence the functions of these compounds at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5,6-Tri-O-benzyl-D-glucofuranose. For instance, the compound has been shown to be potentially hazardous to the environment due to its high reactivity with chloride ions in the presence of benzyl alcohols . Therefore, the environmental context in which the compound is used could potentially influence its action and efficacy.

Safety and Hazards

The safety data sheet for 3,5,6-Tri-O-benzyl-D-glucofuranose indicates that it is hazardous to the aquatic environment. It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulation .

特性

IUPAC Name |

(2S,3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-4-phenylmethoxyoxolane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O6/c28-24-26(32-18-22-14-8-3-9-15-22)25(33-27(24)29)23(31-17-21-12-6-2-7-13-21)19-30-16-20-10-4-1-5-11-20/h1-15,23-29H,16-19H2/t23-,24-,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJKXJXUVQVSEA-ACFIUOAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C2C(C(C(O2)O)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]([C@@H]2[C@@H]([C@H]([C@H](O2)O)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

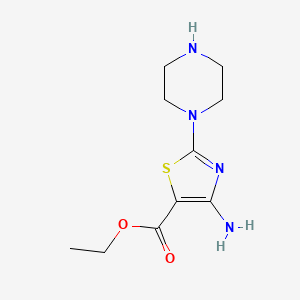

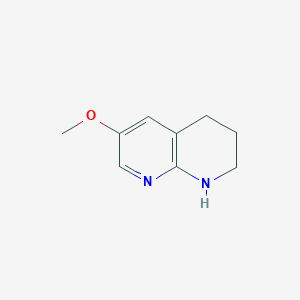

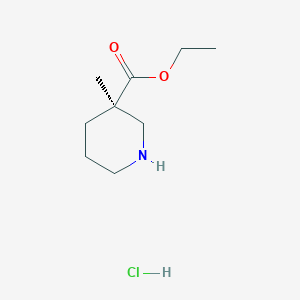

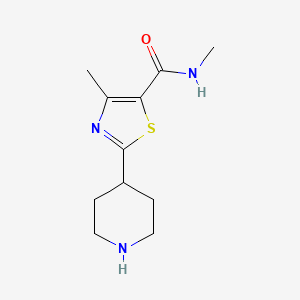

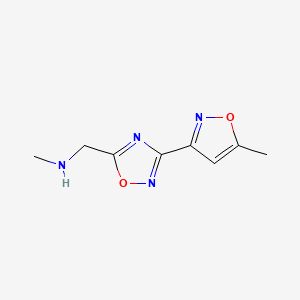

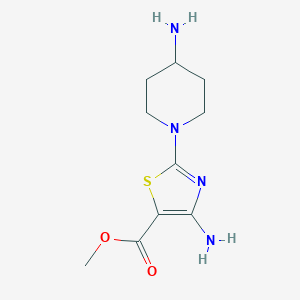

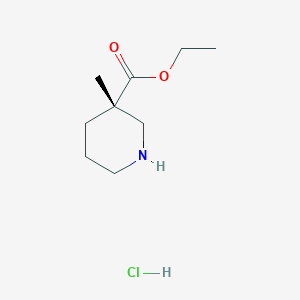

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B1434471.png)

![5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434480.png)

![N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434484.png)

![9-Methyl-1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole](/img/structure/B1434485.png)

![Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434486.png)

![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)

![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)